molecular formula C10H23NO B034104 4-Diisopropylamino-1-Butanol CAS No. 103859-38-7

4-Diisopropylamino-1-Butanol

Cat. No.: B034104
CAS No.: 103859-38-7
M. Wt: 173.3 g/mol
InChI Key: UAACPUXQSNTFKD-UHFFFAOYSA-N
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Description

4-(Diisopropylamino)butan-1-ol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and a primary alcohol, characterized by the presence of a diisopropylamino group attached to a butanol backbone . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diisopropylamino)butan-1-ol typically involves the reaction of diisopropylamine with butanal, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Diisopropylamino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diisopropylamino)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diisopropylamino)butan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its amine group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-[di(propan-2-yl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-9(2)11(10(3)4)7-5-6-8-12/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAACPUXQSNTFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296183
Record name 4-(diisopropylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103859-38-7
Record name 4-(diisopropylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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